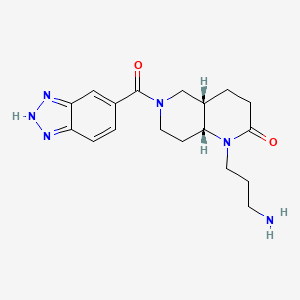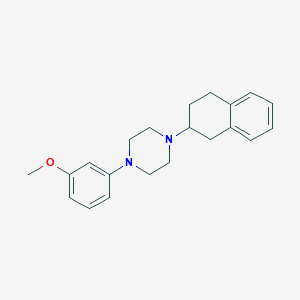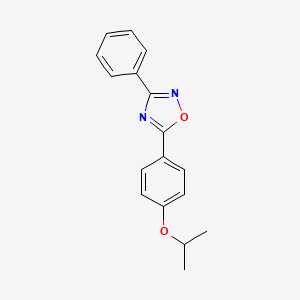![molecular formula C17H25NO3 B5318093 N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5318093.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide, commonly known as O-DSMT, is a potent opioid analgesic drug. It is a derivative of tramadol, which is a widely used pain medication. O-DSMT has gained attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
作用機序
O-DSMT acts as an agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta and kappa opioid receptors. O-DSMT's mechanism of action is unique compared to other opioids, as it also inhibits the reuptake of serotonin and norepinephrine. This dual mechanism of action results in increased pain relief and a reduction in depression and anxiety symptoms.
Biochemical and Physiological Effects:
O-DSMT's analgesic effects are mediated by the mu-opioid receptor, which is located in the central nervous system and peripheral tissues. Activation of this receptor results in a decrease in the perception of pain. O-DSMT also causes sedation, respiratory depression, and euphoria. Additionally, O-DSMT's inhibition of serotonin and norepinephrine reuptake results in increased levels of these neurotransmitters, which can improve mood and reduce anxiety.
実験室実験の利点と制限
O-DSMT's potency and unique mechanism of action make it a valuable tool for studying the mu-opioid receptor and the effects of opioids on the central nervous system. However, O-DSMT's potential for abuse and addiction must be taken into consideration when using it in lab experiments. Additionally, the purity of O-DSMT must be carefully monitored to ensure accurate experimental results.
将来の方向性
There are several future directions for O-DSMT research. One area of interest is its potential use in treating opioid addiction and withdrawal symptoms. Additionally, O-DSMT's unique mechanism of action makes it a promising candidate for the treatment of depression and anxiety disorders. Further studies are needed to fully understand the long-term effects of O-DSMT use and to develop safer and more effective opioid medications.
合成法
The synthesis of O-DSMT involves the reduction of tramadol using sodium borohydride. This process results in the formation of O-DSMT, which is then purified using various techniques such as column chromatography and recrystallization. The purity of O-DSMT is crucial in ensuring accurate experimental results.
科学的研究の応用
O-DSMT has been studied extensively for its potential therapeutic applications. It has been shown to have potent analgesic effects, making it a promising candidate for the treatment of chronic pain. O-DSMT has also been investigated for its potential use in treating opioid addiction and withdrawal symptoms. Additionally, O-DSMT has been studied for its potential use as an antidepressant and anxiolytic.
特性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12(18-17(19)13-7-5-4-6-8-13)14-9-10-15(20-2)16(11-14)21-3/h9-13H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXIRGYIQNQSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5318014.png)


![4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5318037.png)
![N'-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5318044.png)
![6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5318048.png)
![4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318054.png)

![(1S*,6R*)-9-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5318068.png)
![N-cyclopropyl-2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide](/img/structure/B5318075.png)
![N-[1-(4-ethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5318084.png)
![N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide](/img/structure/B5318092.png)
![N-{4-[({4-[2-(2-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}propanamide](/img/structure/B5318111.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318121.png)